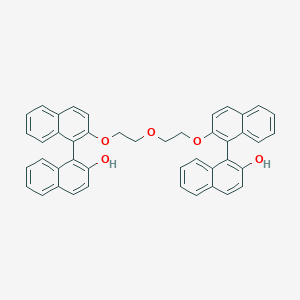
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DBN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in inhibiting the growth of cancer cells is not fully understood. However, it has been proposed that 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione induces apoptosis in cancer cells by activating the caspase pathway. In organic synthesis, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a nucleophilic catalyst by forming a reactive intermediate with the substrate, which then undergoes the desired reaction.
Biochemical and Physiological Effects:
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In a study on the anticancer activity of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, it was found that 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione caused a decrease in cell viability and induced apoptosis in cancer cells. In another study, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione was found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ease of synthesis and purification. 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also stable under various reaction conditions, making it suitable for use as a catalyst. However, one of the limitations of using 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in water, which can limit its application in aqueous reactions.
未来方向
There are several future directions for the research on 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to explore the potential of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in inhibiting the growth of cancer cells.
合成方法
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multistep reaction process starting from 5,5-dibromo-barbituric acid and 4-nitrobenzaldehyde. The reaction involves the use of various reagents and solvents such as triethylamine, acetic anhydride, and methanol. The final product is obtained through recrystallization and purification processes.
科学研究应用
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In materials science, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a catalyst for various reactions such as the Michael addition reaction.
属性
产品名称 |
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C10H5Br2N3O4S |
分子量 |
423.04 g/mol |
IUPAC 名称 |
5,5-dibromo-1-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H5Br2N3O4S/c11-10(12)7(16)13-9(20)14(8(10)17)5-1-3-6(4-2-5)15(18)19/h1-4H,(H,13,16,20) |
InChI 键 |
NQLCBZISKZUOJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=O)NC2=S)(Br)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=O)NC2=S)(Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)


![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)

![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)